molecular formula C16H16N2 B5676892 2-(1-piperidinyl)benzo[cd]indole

2-(1-piperidinyl)benzo[cd]indole

Cat. No. B5676892
M. Wt: 236.31 g/mol
InChI Key: INABJDDLWNMADL-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of substituted benzo[cd]indoles, such as “2-(1-piperidinyl)benzo[cd]indole,” can be achieved through various chemical reactions. A notable method includes copper-catalyzed synthesis starting from 8-alkynyl-1-naphthylamine derivatives, producing polysubstituted benzo[cd]indoles with high selectivity and yields. This process is characterized by stereoselective intramolecular trans-addition and SN-Ar reactions (Wang et al., 2022). Another approach involves the nucleophilic substitution of a methylthio group with C-nucleophiles to generate new naphthostyryl derivatives, further utilized in synthesizing specific benzo[cd]indole structures (Dyachenko, Kashner, & Samusenko, 2014).

Molecular Structure Analysis The molecular structure of “2-(1-piperidinyl)benzo[cd]indole” derivatives can vary significantly depending on the synthesis method and substituents involved. X-ray diffraction (XRD) studies provide insights into the crystal and molecular structure, elucidating the arrangement and orientation of atoms within the compounds. For example, the structure of specific benzo[cd]indole derivatives has been determined through XRD, revealing intricate details about their geometric configuration (Dyachenko, Kashner, & Samusenko, 2014).

properties

IUPAC Name

2-piperidin-1-ylbenzo[cd]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-10-18(11-3-1)16-13-8-4-6-12-7-5-9-14(17-16)15(12)13/h4-9H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INABJDDLWNMADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)benzo[cd]indole

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